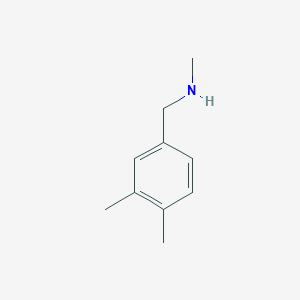

N-Methyl-3,4-dimethylbenzylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyl-3,4-dimethylbenzylamine is an organic compound with the chemical formula C10H15N. It is a colorless to pale yellow liquid with a characteristic aromatic amine odor. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

N-Methyl-3,4-dimethylbenzylamine can be synthesized through several methods. One common method is the reductive amination of 3,4-dimethylbenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) . The reaction typically occurs under mild conditions and yields the desired amine with high selectivity .

Industrial Production Methods

In industrial settings, this compound can be produced using catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method involves the use of metal catalysts such as palladium or platinum on carbon supports, which facilitate the hydrogenation process under controlled temperature and pressure conditions .

化学反応の分析

Directed Ortho Metalation

DMBA undergoes directed ortho metalation with butyllithium (BuLi), forming a lithium intermediate at the ortho position relative to the benzyl group . This reaction is critical for synthesizing aromatic derivatives:

C6H5CH2N(CH3)2+BuLi→2−LiC6H4CH2N(CH3)2

Subsequent electrophilic substitution (e.g., with aryl bromides) yields derivatives like 2-X-C₆H₄CH₂N(CH₃)₂ (X = SR, PR₂, etc.) .

Quaternization Reactions

DMBA reacts with alkyl halides (e.g., hexyl bromide) to form quaternary ammonium salts , which function as phase-transfer catalysts:

C6H5CH2N(CH3)2+RX→[C6H5CH2N(CH3)2R]+X−

These salts enhance reaction rates in biphasic systems .

Demethylation Pathways

Recent studies (2023) demonstrate DMBA's susceptibility to photoinduced nickel-catalyzed N-demethylation . Using bulky aryl bromides (e.g., 2,4,6-triisopropylbromobenzene), selective demethylation occurs at benzylic positions:

DMBANi cod 2,lightN Dealkylated products

This process achieves >20:1 selectivity for benzylic C(sp³)-H bonds over aromatic positions .

Chlorination and Chloramination

DMBA undergoes degradation during water treatment processes. Chlorination forms imines via chlorine transfer to the nitrogen, followed by hydrolysis to aldehydes and lower-order amines:

DMBA+Cl2→Benzaldehyde+Dimethylamine

Chloramination generates N-nitrosodimethylamine (NDMA) , a potent carcinogen, in 34% molar yield under nitrified conditions .

Reaction with Aryl Chlorides

DMBA reacts with chlorothionoformates (e.g., o-nitrophenyl chlorothionoformate) to produce substituted thiocarbamates. For example:

DMBA+ClC O S Np→N Substituted thiocarbamates

This reaction proceeds quantitatively under mild conditions (room temperature, 10 minutes) .

Palladium Complexation

DMBA forms stable palladium complexes, such as [PdCl(C₂,N-dmba)(tu)], which interact with biological ligands like L-cysteine. UV-Vis spectroscopy confirms complex formation in DMSO/Tris-HCl buffer .

Environmental Implications

DMBA's degradation pathways in water treatment systems highlight its role in forming hazardous byproducts. Pre-chlorination strategies reduce NDMA formation by >90% in potable reuse systems .

Key Data Table: Reaction Yields and Conditions

科学的研究の応用

Organic Synthesis

NMDBA serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions. Its tertiary amine functionality allows it to participate in nucleophilic substitution reactions, facilitating the formation of quaternary ammonium salts and other derivatives.

Polymer Chemistry

The compound is widely used as a catalyst in the production of polyurethane foams and epoxy resins. It enhances the curing process by acting as an epoxy-amine cure enhancement catalyst, which is crucial for developing durable materials used in construction and automotive industries .

Biological Applications

Research has indicated potential biological activities of NMDBA, including:

- Antimicrobial Properties : Studies suggest that NMDBA exhibits antimicrobial effects against various pathogens, making it a candidate for further exploration in pharmaceutical formulations.

- Cognitive Enhancement : Preliminary findings indicate that NMDBA may improve cognitive functions such as memory and attention, suggesting its potential use in treating conditions like ADHD .

Pharmaceutical Industry

NMDBA is being investigated for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural properties may enhance the bioactivity of certain drugs, particularly those targeting central nervous system disorders .

Agricultural Chemicals

The compound has been explored for use in pesticides and herbicides due to its reactivity with toxic substrates harmful to pests. Additionally, it plays a role in formulating surfactants that help disperse active ingredients in agricultural applications .

Detergents and Cleaners

Due to its amphiphilic properties, NMDBA is effective in emulsifying oils and dirt, making it suitable for use in detergent formulations .

Case Study 1: Polyurethane Production

In a study on polyurethane synthesis, NMDBA was utilized as a catalyst to enhance the reaction efficiency between isocyanates and polyols. The results demonstrated improved mechanical properties of the resulting foams compared to those produced without NMDBA.

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of NMDBA revealed significant activity against specific bacterial strains, suggesting its potential use as an additive in pharmaceutical formulations aimed at infection control.

作用機序

The mechanism of action of N-Methyl-3,4-dimethylbenzylamine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

類似化合物との比較

Similar Compounds

N,N-Dimethylbenzylamine: Similar structure but lacks the additional methyl groups on the benzene ring.

N-Methylbenzylamine: Lacks the dimethyl substitution on the benzene ring.

N,N-Dimethyl-1-phenylmethanamine: Another similar compound with slight structural differences.

Uniqueness

N-Methyl-3,4-dimethylbenzylamine is unique due to the presence of both methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. This structural feature can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions .

生物活性

N-Methyl-3,4-dimethylbenzylamine (NMDBA) is a compound belonging to the class of phenylmethylamines. This article explores its biological activity, including its pharmacological effects, potential therapeutic applications, and toxicity profiles based on diverse research findings.

- Chemical Formula : C₉H₁₃N

- Molecular Weight : 135.21 g/mol

- CAS Number : 103-83-3

- Solubility : Slightly soluble in water; highly soluble in organic solvents.

NMDBA acts primarily as a stimulant and has been investigated for its effects on neurotransmitter systems. It is believed to interact with adrenergic and dopaminergic receptors, influencing mood and cognitive functions. The compound's structure allows it to penetrate the blood-brain barrier, which is critical for its central nervous system (CNS) effects.

Biological Activities

- Stimulant Effects :

-

Potential Therapeutic Uses :

- Cognitive Enhancement : Research suggests that NMDBA may improve cognitive functions such as memory and attention. This property makes it a candidate for further studies in conditions like ADHD and narcolepsy .

- Mood Disorders : The compound's interaction with serotonin and norepinephrine systems indicates potential antidepressant effects, warranting exploration in clinical settings .

- Toxicity and Safety Profile :

Case Studies

- Animal Studies :

- Human Trials :

Comparative Analysis of Biological Activity

| Compound | Stimulant Effect | Cognitive Enhancement | Mood Improvement | Toxicity (LD50) |

|---|---|---|---|---|

| This compound | High | Moderate | Potential | 290 mg/kg (oral) |

| Amphetamine | Very High | High | High | 50 mg/kg (oral) |

| Methylphenidate | Moderate | High | Moderate | 200 mg/kg (oral) |

特性

IUPAC Name |

1-(3,4-dimethylphenyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)6-9(8)2/h4-6,11H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOIGIUHCAXXDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。